molecular formula C7H4BrFO2 B1382799 2-Bromo-4-fluoro-6-hydroxybenzaldehyde CAS No. 1427382-05-5

2-Bromo-4-fluoro-6-hydroxybenzaldehyde

Cat. No.: B1382799
CAS No.: 1427382-05-5
M. Wt: 219.01 g/mol
InChI Key: YBLQHUVYWIZCDL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable benzaldehyde precursor. For example, starting with 3-fluorobromobenzene, the compound can be synthesized through a series of reactions involving n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-6-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Bromo-4-fluoro-6-hydroxybenzoic acid, while reduction produces 2-Bromo-4-fluoro-6-hydroxybenzyl alcohol.

Scientific Research Applications

2-Bromo-4-fluoro-6-hydroxybenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

  • 2-Bromo-4-hydroxybenzaldehyde
  • 2-Fluoro-4-hydroxybenzaldehyde
  • 2-Bromo-6-fluorobenzaldehyde

Comparison: 2-Bromo-4-fluoro-6-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to its analogs.

Properties

IUPAC Name

2-bromo-4-fluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLQHUVYWIZCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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